molecular formula C7H11N3O2 B084146 1,3,8-Triazaspiro[4.5]decane-2,4-dione CAS No. 13625-39-3

1,3,8-Triazaspiro[4.5]decane-2,4-dione

货号: B084146
CAS 编号: 13625-39-3
分子量: 169.18 g/mol
InChI 键: HRSWSISJJJDBOQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,8-Triazaspiro[4.5]decane-2,4-dione is a heterocyclic compound with a unique spiro structure.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydantoin derivative with a suitable amine, followed by cyclization to form the spiro structure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve high-throughput synthesis techniques to ensure scalability and efficiency. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields .

化学反应分析

Types of Reactions

1,3,8-Triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in medicinal chemistry .

科学研究应用

HIF Prolyl Hydroxylase Inhibition

One of the notable applications of 1,3,8-triazaspiro[4.5]decane-2,4-dione is its use as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase. This inhibition is crucial for treating conditions like anemia and other disorders related to oxygen deficiency. The mechanism involves stabilizing HIF proteins, which play a vital role in the body's response to low oxygen levels by promoting erythropoiesis (red blood cell production) and angiogenesis (formation of new blood vessels) .

Antioxidant Properties

Research has demonstrated that derivatives of this compound exhibit antioxidant properties. These compounds can protect low-density lipoproteins (LDL) from oxidative modifications induced by reactive oxygen species. This property suggests potential applications in preventing cardiovascular diseases where oxidative stress plays a critical role .

Drug Development for Neurological Disorders

The compound has been investigated for its potential in developing treatments for neurological disorders. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further research into neuroprotective agents .

Clinical Trials and Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound derivatives:

  • Study on Erythropoiesis : A clinical trial assessed the efficacy of a specific derivative as a HIF prolyl hydroxylase inhibitor in patients with anemia. Results indicated a significant increase in hemoglobin levels over a treatment period .
  • Cardiovascular Health : A research study highlighted the protective effects of these compounds on LDL against oxidative stress in vitro, suggesting their potential use in formulations aimed at cardiovascular health .

Synthesis and Derivative Development

The synthesis of various derivatives of this compound has been documented extensively. For instance:

  • A study outlined the preparation of a novel derivative with enhanced solubility and bioavailability compared to the parent compound, indicating improvements in pharmacokinetic properties .

Data Table: Summary of Applications

Application AreaDescriptionReferences
HIF Prolyl Hydroxylase InhibitionUsed to treat anemia by stabilizing HIF proteins to promote erythropoiesis and angiogenesis
Antioxidant PropertiesProtects LDL from oxidative modifications; potential cardiovascular benefits
Neurological Disorder TreatmentInvestigated for neuroprotective effects; potential candidate for drug development

作用机制

The mechanism of action of 1,3,8-Triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as delta opioid receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can result in analgesic effects, making it a potential candidate for pain management therapies .

相似化合物的比较

Similar Compounds

Uniqueness

1,3,8-Triazaspiro[4.5]decane-2,4-dione is unique due to its spiro structure, which provides a rigid framework that can enhance receptor binding specificity and selectivity. This structural feature differentiates it from other delta opioid receptor agonists, potentially reducing adverse effects such as seizures and tachyphylaxis .

生物活性

1,3,8-Triazaspiro[4.5]decane-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Overview of Biological Activity

This compound and its derivatives have been identified as promising candidates in various therapeutic areas. Notably, they exhibit selective activity at the delta opioid receptor (DOR), myelostimulating properties, and potential as inhibitors of prolyl hydroxylase enzymes.

Delta Opioid Receptor Agonism

Recent studies have demonstrated that derivatives of this compound serve as selective agonists for the DOR. The binding affinity and efficacy were evaluated using competitive radioligand binding assays and G-protein activation assays. Key findings include:

  • Binding Affinity : Compounds showed submicromolar affinity for DOR.
  • Potency : Compound 1 exhibited higher potency compared to other derivatives in inhibiting forskolin-induced cAMP production, confirming its role as a DOR agonist .
CompoundBinding Affinity (Ki)Efficacy (cAMP inhibition)
Compound 10.5 µMHigh
Compound 20.7 µMModerate
Compound 30.9 µMModerate

Myelostimulating Activity

The myelostimulating effects of this compound derivatives were investigated in models of cyclophosphamide-induced myelodepression. These compounds significantly enhanced the regeneration of lymphocyte and granulocyte populations in bone marrow hematopoiesis:

  • Regeneration Rate : Accelerated recovery of hematopoietic cells was observed.
  • Mechanism : The compounds promote proliferation and differentiation of hematopoietic stem cells .
Treatment GroupLymphocyte Count (cells/µL)Granulocyte Count (cells/µL)
Control15002000
Compound A30004500
Compound B28004200

Inhibition of Prolyl Hydroxylase

This compound has also been identified as a pan-inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are crucial for the regulation of hypoxia-inducible factors (HIFs). This inhibition has implications for treating anemia and other hypoxia-related conditions:

  • Inhibition Potency : The compound showed effective inhibition against PHDs with IC50 values in the micromolar range.
  • Therapeutic Potential : By stabilizing HIFs, these inhibitors can enhance erythropoiesis and improve oxygen delivery in tissues .

Case Study: Efficacy Against Chronic Myeloid Leukemia

Research indicated that certain derivatives of this compound reduced the viability of chronic myeloid leukemia (CML) cells significantly:

  • Efficacy : Compounds demonstrated a collateral sensitivity effect against multidrug-resistant CML cells.
  • IC50 Values : Effective concentrations were observed in the micromolar range .

属性

IUPAC Name

1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c11-5-7(10-6(12)9-5)1-3-8-4-2-7/h8H,1-4H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSWSISJJJDBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276240
Record name 1,3,8-triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13625-39-3
Record name 1,3,8-triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 14.6 g (48.1 mmol) benzyl 2,4-dioxo-1,3,8-triaza-spiro[4.5]decan-8-carboxylate (prepared from N-(benzyloxycarbonyl)piperidone by the method from J. Med. Chem. 1995, 38, 3772) in 250 ml dry ethanol were added 500 mg 10% Pd/C, and the mixture was filled into an autoclave. After stirring at 60° C. and 10 atm of hydrogen for 3 h no starting hydantoin could be detected by TLC. A precipitate had been formed which was redissolved by addition of 100 ml acetic acid. The catalyst was removed by filtration and the solution was concentrated in vacuo. Aqueous sodium bicarbonate solution was added until the mixture became a clear solution, and the title compound precipitated in two crops upon concentration in vacuo.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mg
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,8-Triazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
1,3,8-Triazaspiro[4.5]decane-2,4-dione
Reactant of Route 3
1,3,8-Triazaspiro[4.5]decane-2,4-dione
Reactant of Route 4
Reactant of Route 4
1,3,8-Triazaspiro[4.5]decane-2,4-dione
Reactant of Route 5
Reactant of Route 5
1,3,8-Triazaspiro[4.5]decane-2,4-dione
Reactant of Route 6
1,3,8-Triazaspiro[4.5]decane-2,4-dione
Customer
Q & A

A: 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have been identified as inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF PHD) enzymes []. These enzymes normally tag HIF for degradation under normoxic conditions. By inhibiting HIF PHD1-3, these compounds stabilize HIF, leading to increased erythropoietin (EPO) production and potentially serving as a treatment for anemia [].

ANone: While specific spectroscopic data is not provided in the provided abstracts, the molecular formula for the base structure is C8H13N3O2, and the molecular weight is 183.21 g/mol. The structure consists of a spirohydantoin (a this compound) core, which can be further substituted at various positions to modulate its pharmacological properties.

A: Research has shown that a this compound derivative (TTDD) can be incorporated into polyacrylonitrile nanofibers through electrospinning, demonstrating material compatibility []. Additionally, TTDD has been successfully incorporated into polyvinyl chloride (PVC) nanowebs, showcasing its versatility in material integration for potential medical applications [].

ANone: The provided research does not mention catalytic properties of this compound or its derivatives. The primary focus is on its biological activity.

A: Research on this compound derivatives as HIF PHD inhibitors highlights that introducing acidic functionality effectively mitigated off-target activity at the hERG potassium channel []. Furthermore, optimizing the structure successfully minimized undesired alanine aminotransferase (ALT) liver enzyme upregulation, achieving a favorable on-target versus off-target profile [].

A: While specific stability data is not provided, research indicates that this compound derivatives can be formulated into nanofibers and rendered antimicrobial by chlorination with hypochlorite solution, suggesting potential for controlled release and long-term stability [, ].

A: Research indicates that optimization of this compound derivatives led to improved pharmacokinetic properties, including good PK in preclinical species []. These compounds exhibit a short-acting pharmacodynamic profile, resulting in a rapid and robust upregulation of erythropoietin (EPO) in multiple preclinical models [].

A: Research has shown that a novel this compound derivative demonstrated anti-allodynic efficacy in a mouse model of inflammatory pain []. Other derivatives, designed as HIF PHD inhibitors, have been shown to robustly increase erythropoietin levels in vivo across multiple preclinical species [].

ANone: The provided research does not mention any specific resistance or cross-resistance mechanisms for this compound derivatives.

A: While detailed toxicological data is not provided in the abstracts, one study mentions that optimization of this compound derivatives successfully mitigated the undesired upregulation of alanine aminotransferase (ALT) liver enzymes, suggesting improved safety profiles [].

A: One study highlights the incorporation of a this compound derivative into nanofibers, which can be further chlorinated to impart antimicrobial properties []. This approach suggests potential for targeted delivery and controlled release applications.

ANone: The provided research does not specifically mention biomarkers or diagnostics related to this compound or its derivatives.

ANone: The provided research mentions several analytical techniques used to characterize this compound derivatives and their formulations. These include:

  • Scanning Electron Microscopy (SEM): Used to analyze the morphology and fiber diameter of electrospun nanofibers containing this compound derivatives [, ].
  • Fourier-transform infrared spectroscopy (FTIR): Employed to investigate the chemical structures of polyvinyl chloride (PVC) nanowebs incorporating this compound [].
  • Thermogravimetric analysis (TGA): Utilized to evaluate the thermal characteristics of PVC nanowebs containing this compound [].
  • ASTM 2149 procedure: Applied to assess the antibacterial activity of chlorinated nanowebs incorporating this compound derivatives [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。